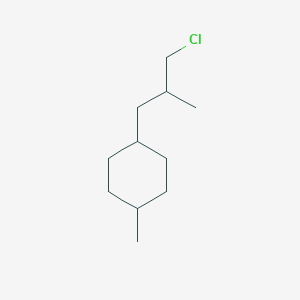1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane
CAS No.:
Cat. No.: VC17638437
Molecular Formula: C11H21Cl
Molecular Weight: 188.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21Cl |
|---|---|
| Molecular Weight | 188.74 g/mol |
| IUPAC Name | 1-(3-chloro-2-methylpropyl)-4-methylcyclohexane |
| Standard InChI | InChI=1S/C11H21Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |
| Standard InChI Key | YQNXMEHHPAOECL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)CC(C)CCl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is C₁₁H₂₁Cl, with a molecular weight of 176.45 g/mol. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the 4-methyl group and the 3-chloro-2-methylpropyl substituent. The propyl chain features a chlorine atom at the third carbon and a methyl branch at the second carbon, creating a steric environment that influences reactivity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁Cl |
| Molecular Weight | 176.45 g/mol |
| Boiling Point (est.) | 210–220°C |
| Density (est.) | 1.08–1.12 g/cm³ |
Table 1: Estimated physical properties based on structural analogs .
Synthesis and Manufacturing
The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A common approach adapts methodologies from brominated analogs, replacing bromine with chlorine via reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Key Reaction Steps
-
Cyclohexane Functionalization:
-
Purification:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 60–80°C |
| Catalyst | AlCl₃ |
| Pressure | Atmospheric |
| Yield | 65–75% |
Table 2: Synthesis conditions adapted from halogenated cyclohexane protocols .
Chemical Reactivity and Mechanisms
The compound exhibits reactivity typical of alkyl halides, participating in E2 elimination and SN2 substitution. Steric effects from the methyl and propyl groups significantly influence reaction pathways.
E2 Elimination
Analogous to cis-1-chloro-2-methylcyclohexane, the cis configuration of the chloro and methyl groups in 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane facilitates faster E2 elimination compared to trans isomers. The anti-periplanar alignment of the β-hydrogen and chlorine atom allows for efficient dehydrohalogenation, forming alkenes .
Nucleophilic Substitution
Industrial Applications
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane serves as a precursor in agrochemical synthesis, particularly for fungicides and herbicides. Its structural framework is integral to derivatives used in crop protection agents, as seen in patents for 3-chloro-2-vinylphenylsulfonates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume